![molecular formula C23H15NO4S B14254484 1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]- CAS No. 478012-20-3](/img/structure/B14254484.png)
1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]- is a complex organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed reactions. For instance, a Rhodium(III)-catalyzed reaction of α-iminonitriles or α-imino esters with acrylates followed by cyclization has been reported as an efficient method . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include high-throughput synthesis techniques and the use of automated reactors to ensure consistent production quality.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like Rhodium(III) complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order isoindole derivatives, while reduction can produce simpler isoindole compounds.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as dyes and polymers.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, as CK2 inhibitors, these compounds bind to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent CK2 inhibitors and share similar structural features.
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: These derivatives are synthesized via C–H activation and aza-Michael addition reactions and have applications in medicinal chemistry.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]- stands out due to its specific substitution pattern, which imparts unique chemical properties and potential biological activities. Its ability to act as a CK2 inhibitor highlights its therapeutic potential in treating diseases associated with CK2 deregulation .
特性
CAS番号 |
478012-20-3 |
|---|---|
分子式 |
C23H15NO4S |
分子量 |
401.4 g/mol |
IUPAC名 |
2-(1,3-dioxo-1,3-diphenylpropan-2-yl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO4S/c25-19(15-9-3-1-4-10-15)21(20(26)16-11-5-2-6-12-16)29-24-22(27)17-13-7-8-14-18(17)23(24)28/h1-14,21H |
InChIキー |
GNFNCJBLSRGUPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


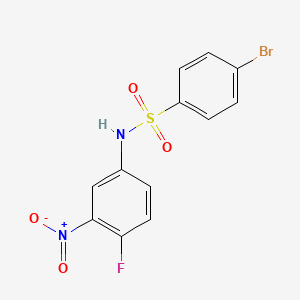
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)
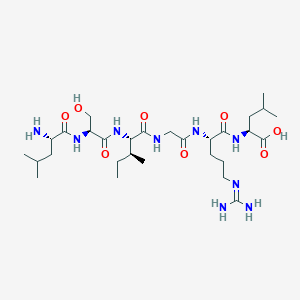
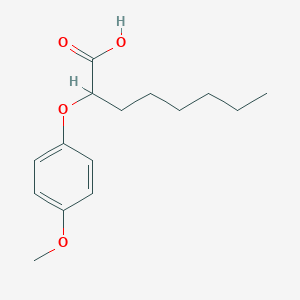
phosphane](/img/structure/B14254430.png)
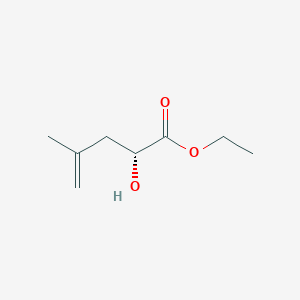
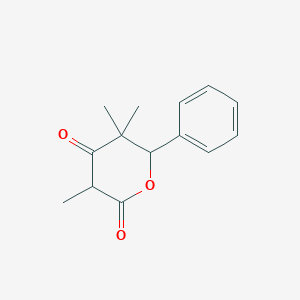
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
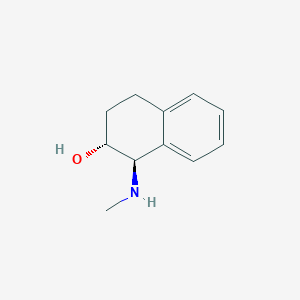
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
